molecular formula C12H24 B103759 2-Methyl-1-undecene CAS No. 18516-37-5

2-Methyl-1-undecene

Cat. No.: B103759
CAS No.: 18516-37-5
M. Wt: 168.32 g/mol
InChI Key: SJVKHZYVCVKEGM-UHFFFAOYSA-N
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Description

2-Methyl-1-undecene is an organic compound with the molecular formula C12H24 It is a type of alkene, characterized by the presence of a double bond between carbon atomsIt is a clear, colorless liquid with a molecular weight of 168.32 g/mol .

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-1-undecene are currently unknown. The compound is a medium-chain alkene with the molecular formula C12H24

Biochemical Pathways

One study suggests that medium-chain alkenes like 1-undecene can be produced by Pseudomonas through an unknown biosynthetic pathway . .

Pharmacokinetics

Given its hydrophobic nature, it may have low solubility in water and high solubility in organic solvents . These properties could influence its absorption and distribution in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-undecene can be synthesized through various methods. One common method involves the dehydration of 2-methyl-1-undecanol using an acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond .

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the use of a catalyst, such as a Ziegler-Natta catalyst, to polymerize ethylene into longer-chain alkenes, including this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-undecene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Chlorine, bromine.

Major Products Formed:

Scientific Research Applications

2-Methyl-1-undecene has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-methylundec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h2,4-11H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVKHZYVCVKEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171725
Record name 2-Methylundec-1-ene
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Molecular Weight

168.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18516-37-5
Record name 2-Methyl-1-undecene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18516-37-5
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Record name 2-Methyl-1-undecene
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Record name 2-Methyl-1-undecene
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Record name 2-Methylundec-1-ene
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Record name 2-methylundec-1-ene
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Record name 2-METHYL-1-UNDECENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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